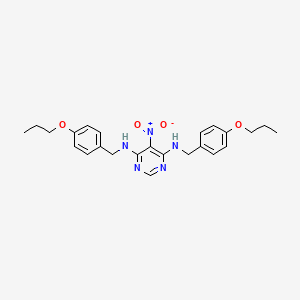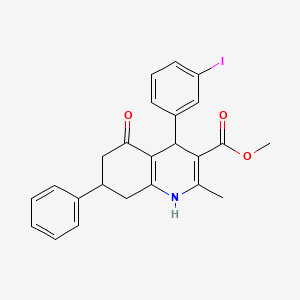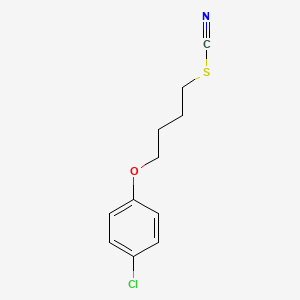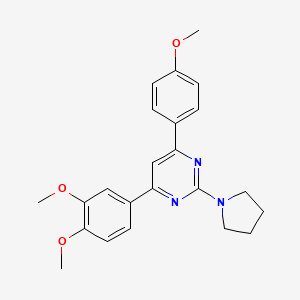
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine, also known as NBPR, is a chemical compound that has been extensively studied for its potential use in scientific research. Its unique chemical structure and properties make it a valuable tool for studying various biological processes and mechanisms.
Wissenschaftliche Forschungsanwendungen
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has been used in various scientific research studies due to its ability to selectively inhibit certain enzymes and proteins. It has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication and repair. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a valuable tool for studying the mechanisms of DNA replication and repair.
In addition, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This makes 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine a potential therapeutic agent for diseases such as cancer and diabetes.
Wirkmechanismus
5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine inhibits the activity of enzymes and proteins by binding to their active sites and preventing their normal functioning. Specifically, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine binds to the adenosine triphosphate (ATP) binding site of DNA polymerase and PKC, thereby preventing the binding of ATP and subsequent enzymatic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine depend on the specific enzyme or protein that it inhibits. Inhibition of DNA polymerase can lead to DNA damage and cell death, while inhibition of PKC can lead to decreased cell proliferation and increased apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine in lab experiments is its selectivity for certain enzymes and proteins. This allows for more specific and targeted studies of biological processes. However, one limitation of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is its potential toxicity and side effects, which must be carefully considered when using it in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine. One potential area of study is its use as a therapeutic agent for diseases such as cancer and diabetes. Further research is needed to determine the efficacy and safety of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine as a potential treatment.
Another area of research is the development of new analogs of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine with improved selectivity and potency. This could lead to the development of more effective tools for studying biological processes and potential therapeutic agents.
Overall, 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine is a valuable tool for scientific research due to its unique chemical structure and properties. Further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
The synthesis of 5-nitro-N,N'-bis(4-propoxybenzyl)-4,6-pyrimidinediamine involves the reaction of 5-nitro-4,6-diaminopyrimidine with 4-propoxybenzyl bromide in the presence of a base. The resulting compound is then purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
5-nitro-4-N,6-N-bis[(4-propoxyphenyl)methyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-3-13-32-20-9-5-18(6-10-20)15-25-23-22(29(30)31)24(28-17-27-23)26-16-19-7-11-21(12-8-19)33-14-4-2/h5-12,17H,3-4,13-16H2,1-2H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQCSMGFPVJSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC2=C(C(=NC=N2)NCC3=CC=C(C=C3)OCCC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N,N'-bis(4-propoxybenzyl)pyrimidine-4,6-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)




![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)
![3-{[(3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4987096.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4987097.png)